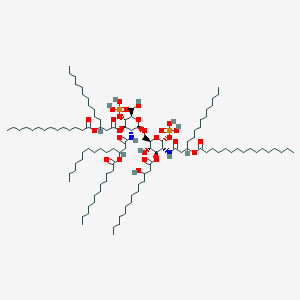
diphospho heptaacyl lipid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphospho heptaacyl lipid A is a member of lipid As.
科学的研究の応用
Molecular Dynamics Simulation of Hydrated Lipid Bilayers
A study by Husslein et al. (1998) explored the properties of lipid bilayers through molecular-dynamics simulation, focusing on their structural and dynamical characteristics. This research is significant for understanding the behavior of lipid bilayers like diphospho heptaacyl lipid A in biological systems (Husslein et al., 1998).
Mass Spectrometry Imaging of Lipids
Research by Ibrahim et al. (2017) demonstrated the use of a novel matrix in mass spectrometry imaging for analyzing various lipids, including diphospho heptaacyl lipid A. This method is crucial for detailed lipid analysis in biological samples (Ibrahim et al., 2017).
Study of Artificial Membrane Matrix
Yasmann & Sukharev (2015) investigated the properties of specific lipids at the air-water interface, focusing on their role as an artificial membrane matrix. This research is important for understanding how diphospho heptaacyl lipid A can be used in the reconstitution of biological membranes (Yasmann & Sukharev, 2015).
Phospholipid Polymorphism Induced by Molecular Rearrangement
A study by Hsieh et al. (1997) examined the sensitivity of membrane packing geometry to hydration in lipid bilayers, which is relevant for understanding the behavior of diphospho heptaacyl lipid A in different biological contexts (Hsieh et al., 1997).
Structural Determination of Lipid A
Qureshi et al. (1985) conducted a detailed study on the structural determination of lipid A, providing foundational knowledge about the molecular structure of compounds like diphospho heptaacyl lipid A (Qureshi et al., 1985).
Interaction of Lipid A with Human Platelets
Research by Grabarek et al. (1990) explored the interaction of lipid A homologs with human platelets, which is crucial for understanding the physiological responses induced by lipid A molecules (Grabarek et al., 1990).
Novel Automated Lipid Extraction Method
Löfgren et al. (2012) developed a new method for lipid extraction from biological samples, including lipids like diphospho heptaacyl lipid A, contributing to advancements in lipid research methodologies (Löfgren et al., 2012).
Drug-Induced Phospholipidosis and Lipid Profiles
Studies by Lecommandeur et al. (2017) on drug-induced phospholipidosis provide insights into the alterations in lipid profiles, which can inform our understanding of how diphospho heptaacyl lipid A behaves under different physiological conditions (Lecommandeur et al., 2017).
Blockage of Cachectin Induction by Diphosphoryl Lipid A
Research by Takayama et al. (1989) showed that diphosphoryl lipid A can block the induction of cachectin in macrophages, which is critical for understanding its potential therapeutic applications (Takayama et al., 1989).
Detailed Structural Characterization of Lipid A
A study by Chan & Reinhold (1994) provided a detailed structural characterization of lipid A using mass spectrometry, crucial for understanding the detailed structure of diphospho heptaacyl lipid A (Chan & Reinhold, 1994).
特性
製品名 |
diphospho heptaacyl lipid A |
|---|---|
分子式 |
C110H208N2O26P2 |
分子量 |
2036.8 g/mol |
IUPAC名 |
[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1 |
InChIキー |
VOXDTCSXQHOYKC-FHXZEESPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine](/img/structure/B1202138.png)
![5-Amino-15-[2-(dimethylamino)ethyl]-10-[2-(dimethylamino)ethylamino]-1,15-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-8,14,16-trione](/img/structure/B1202141.png)
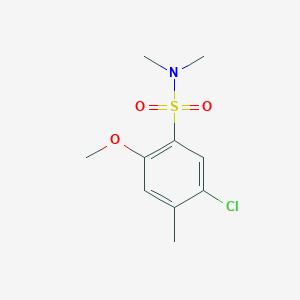


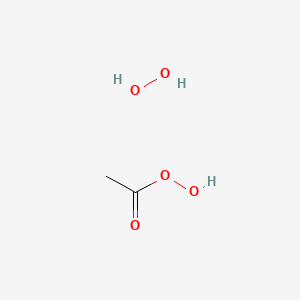
![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)
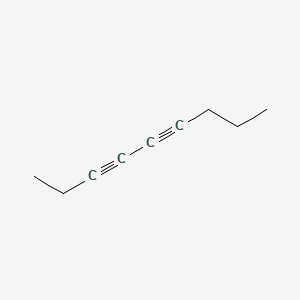

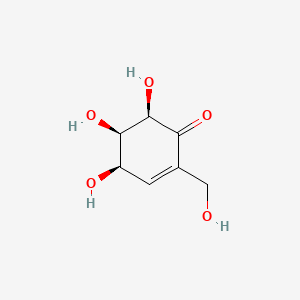
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)


